3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
1346691-34-6 |
|---|---|
Molecular Formula |
C7H6ClF3N2O |
Molecular Weight |
226.58 g/mol |
IUPAC Name |
3-chloro-5-(3,3,3-trifluoropropoxy)pyridazine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-6-3-5(4-12-13-6)14-2-1-7(9,10)11/h3-4H,1-2H2 |
InChI Key |
HBIHLLUKLCLKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1Cl)OCCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine typically involves the reaction of 3,3,3-trifluoropropanol with 3,5-dichloropyridazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Hydrolysis: The trifluoropropoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Oxidized products may include pyridazine N-oxides.
Reduction: Reduced products may include partially or fully hydrogenated derivatives.
Hydrolysis: Hydrolyzed products include 3-chloro-5-hydroxypyridazine and trifluoropropanol.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a pyridazine ring substituted with a chlorine atom and a trifluoropropoxy group. Its molecular formula is CHClFNO, with a molecular weight of approximately 232.6 g/mol. The trifluoropropoxy group enhances the electronic and steric properties of the molecule, making it suitable for diverse chemical reactions, particularly nucleophilic substitutions.
Scientific Research Applications
1. Chemistry
- Synthesis Building Block : 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through reactions such as Buchwald-Hartwig amination and Suzuki coupling.
- Functionalization : The compound can undergo functionalization to create derivatives with tailored properties for specific applications in materials science and organic synthesis.
2. Biology
- Biochemical Probes : The compound is being investigated as a biochemical probe due to its ability to interact with biological targets. Preliminary studies suggest that fluorinated derivatives can enhance binding affinity to enzymes and receptors due to increased hydrophobicity.
- Metabolic Stability : Research into its interaction with cytochrome P450 enzymes could provide insights into its pharmacokinetic properties, which are vital for drug development.
3. Medicine
- Therapeutic Potential : There is ongoing research into the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in designing drugs with specific pharmacological properties .
- Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .
Antimicrobial Studies
- A study demonstrated significant inhibitory effects of related compounds against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported at 32 µg/mL for E. coli and 16 µg/mL for S. aureus. These findings highlight the potential application of this compound in combating bacterial infections .
Cytotoxicity Assays
- In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds similar to this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment, suggesting potential anticancer activity .
Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Used as a building block for synthesizing complex organic molecules; functionalization through nucleophilic substitution reactions. |
| Biology | Investigated as a biochemical probe; studies on metabolic stability and enzyme interactions. |
| Medicine | Explored for therapeutic potential; antimicrobial activity against pathogenic bacteria; cytotoxic effects on cancer cell lines. |
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoropropoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The chloro group can participate in electrophilic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Classification of Pyridazine Derivatives
Pyridazine derivatives are classified based on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Substituent Impact on Properties
A. Alkoxy Substituents (3,3,3-Trifluoropropoxy)
- Lipophilicity: The trifluoropropoxy group enhances lipophilicity compared to non-fluorinated alkoxy groups, improving membrane permeability in drug candidates .
- Synthetic Yield : 62% yield achieved using brominated intermediates and potassium carbonate , higher than analogs like 5-chloro-6-phenylpyridazin-3(2H)-one derivatives (yields ~32–66%) .
B. Heterocyclic Substituents (Pyrrolidinyl)
- Bioavailability : Pyrrolidinyl-substituted derivatives exhibit improved solubility and bioavailability, making them preferred intermediates in API synthesis .
- Activity: Antimicrobial studies show saturated heterocycles (e.g., pyrrolidinyl) enhance activity against Pseudomonas aeruginosa and Candida albicans .
C. Aryl Substituents (4-Fluorophenyl, 3-Methoxyphenyl)
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) increase electrophilicity, aiding nucleophilic substitution reactions .
- Antimicrobial Selectivity : Aryl-substituted pyridazines show selectivity for Gram-positive bacteria (Staphylococcus aureus) .
D. Trifluoromethyl Substituents
Biological Activity
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a chlorine atom and a trifluoropropoxy group. The presence of these substituents may influence its lipophilicity and interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoropropoxy group enhances membrane permeability, potentially allowing the compound to enter cells more readily.
Potential Targets
- Enzymatic Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives of pyridazines have demonstrated significant inhibitory activity against CDK2, suggesting that this compound may exhibit similar properties .
- Apoptosis Induction : Studies on related pyridazine compounds indicate that they can induce apoptosis in cancer cell lines by altering cell cycle progression and promoting programmed cell death .
Anticancer Activity
Research has indicated that pyridazine derivatives possess notable anticancer properties. For instance, compounds structurally similar to this compound have been evaluated against various human cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 11l | T-47D | 13.7 | CDK2 Inhibition |
| 11m | MDA-MB-231 | 20.1 | Apoptosis Induction |
These findings suggest that this compound may also exhibit similar anticancer effects.
Antimicrobial Activity
Pyridazine derivatives have shown promise as antimicrobial agents. For example, certain derivatives demonstrated significant activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of various pyridazine derivatives found that several compounds significantly inhibited the growth of breast cancer cell lines (T-47D and MDA-MB-231), with some inducing apoptosis through increased Annexin V positivity in flow cytometric analysis .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of pyridazine derivatives in treating bacterial infections. Compounds exhibiting strong antibacterial activity were tested for their ability to reduce bacterial load in infected tissues, showing promising results comparable to standard antibiotics .
Q & A
Basic: What are the recommended synthetic routes for preparing 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic aromatic substitution. React 3-chloro-5-hydroxypyridazine with 1,1,1-trifluoro-3-iodopropane in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. Key parameters include:
- Stoichiometry: 1:1.2 molar ratio of pyridazine to alkylating agent.
- Temperature: Maintain 100°C to accelerate substitution while minimizing side reactions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity.
Yield optimization requires anhydrous conditions to prevent hydrolysis of the trifluoropropoxy group. Monitor reaction progress via TLC (Rf 0.3 in 1:1 hexane/ethyl acetate) .
Advanced: How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
Answer: Systematically analyze variables:
- Assay conditions: Compare exposure times (e.g., 24h vs. 48h in MTT assays) and cell lines (e.g., HEK293 vs. HeLa).
- Purity verification: Use HPLC (C18 column, 220 nm detection) to confirm ≥98% purity and rule out impurities as confounding factors.
- Orthogonal validation: Pair cell viability assays with fluorescence-based apoptosis assays (e.g., Annexin V/PI staining).
Structural validation via single-crystal X-ray diffraction (e.g., as in ) ensures compound integrity. Cross-reference metabolic stability studies using human liver microsomes to identify degradation products .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer: Use:
- ¹H/¹³C NMR (DMSO-d₆): Pyridazine protons appear at δ 8.5–9.5 ppm; trifluoropropoxy –CF₃ is confirmed via ¹⁹F NMR (δ -60 to -70 ppm).
- FT-IR: Identify C-O-C stretching (1250–1050 cm⁻¹) and C-Cl (750–550 cm⁻¹).
- High-resolution MS (ESI+): Molecular ion [M+H]⁺ at m/z 301.02 (calculated).
- Elemental analysis: Confirm C, H, N within ±0.4% of theoretical values .
Advanced: How can regioselectivity in electrophilic substitutions on the pyridazine ring be optimized?
Answer: Leverage directing effects:
- Chlorine at position 3 directs electrophiles to position 6 (para).
- Temporary blocking groups: Introduce –NO₂ at position 4 via nitration (HNO₃/H₂SO₄) to prevent undesired substitution.
- Computational modeling: DFT (B3LYP/6-31G*) predicts electron density distribution. Validate with bromination (N-bromosuccinimide in CCl₄), achieving >90% regioselectivity at position 6. Monitor via LC-MS for intermediate tracking .
Basic: What stability protocols are recommended for long-term storage of this compound?
Answer:
- Storage: -20°C under argon in amber glass vials.
- Degradation monitoring: Monthly HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) detects hydrolyzed products (e.g., 3-chloro-5-hydroxypyridazine).
- Moisture control: Karl Fischer titration ensures H₂O <0.1%.
- Crystallinity: Melting point consistency (Δmp <2°C) confirms stability .
Advanced: What computational methods predict the pharmacokinetic behavior of this compound?
Answer:
- ADME prediction: SwissADME estimates logP (~2.8) and bioavailability (Lipinski rule compliance).
- Metabolic pathways: MetaSite predicts O-dealkylation as the primary Phase I pathway.
- Validation: Microsomal assays (human liver microsomes + NADPH) with LC-HRMS identify trifluoroacetic acid as a major metabolite.
- Plasma protein binding: Use equilibrium dialysis to measure >90% binding, explaining prolonged half-life .
Basic: What purity thresholds define research-grade this compound?
Answer:
- HPLC: ≥98% purity (retention time 12.3 min, 0.1% TFA in H₂O/MeCN gradient).
- Residual solvents: <500 ppm DMF/CH₂Cl₂ via GC-MS.
- Elemental analysis: C (42.1%), H (2.5%), N (9.3%) within ±0.4% deviation.
- Chiral purity: Not applicable (achiral compound) .
Advanced: Why do catalytic activities vary in Suzuki-Miyaura couplings using this compound, and how can they be optimized?
Answer:
- Ligand effects: XPhos outperforms SPhos by stabilizing Pd(0) intermediates.
- Base selection: Cs₂CO₃ enhances reactivity in electron-deficient systems vs. K₂CO₃.
- Mechanistic insight: In situ EXAFS reveals Pd cluster formation with XPhos, reducing turnover. Optimize with:
- 5 mol% Pd(OAc)₂, XPhos, Cs₂CO₃.
- THF/H₂O (4:1) at 80°C.
- Yield: >80% coupling efficiency with aryl boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
